molecular formula C9H4BrClO2S B2883309 4-Bromo-5-chloro-1-benzothiophene-2-carboxylic acid CAS No. 1934530-17-2

4-Bromo-5-chloro-1-benzothiophene-2-carboxylic acid

Cat. No.: B2883309
CAS No.: 1934530-17-2
M. Wt: 291.54
InChI Key: BQYHPIJNIPMCQW-UHFFFAOYSA-N
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Description

4-Bromo-5-chloro-1-benzothiophene-2-carboxylic acid is a heterocyclic compound with the following chemical formula: C₉H₄BrClO₂S . It belongs to the class of halogenated benzothiophenes. The compound’s molecular weight is approximately 291.55 g/mol .


Synthesis Analysis

The synthesis of this compound involves several steps. One method includes the reaction of benzothiophene with acetic acid, followed by controlled addition of hydrogen peroxide and sodium bromide. The reaction conditions are carefully controlled to achieve the desired product .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzothiophene core with bromine and chlorine substituents at specific positions. The halogens contribute to its reactivity and properties .


Chemical Reactions Analysis

The compound can participate in various chemical reactions, including substitution, oxidation, and coupling reactions. Its halogenated nature makes it amenable to diverse transformations. Further studies are needed to explore its reactivity in detail .


Physical And Chemical Properties Analysis

  • Other Properties : Refer to safety data sheets for detailed information .

Advantages and Limitations for Lab Experiments

One advantage of 4-Bromo-5-chloro-1-benzothiophene-2-carboxylic acid is its potential use as a drug candidate for the treatment of cancer, inflammation, and other diseases. It also has potential use as a fluorescent probe for the detection of biomolecules and as a ligand for metal ions. However, one limitation of this compound is its relatively low solubility in water, which may make it difficult to use in certain experimental conditions.

Future Directions

There are several future directions for research on 4-Bromo-5-chloro-1-benzothiophene-2-carboxylic acid. One direction is to further investigate its mechanism of action and its potential use as a drug candidate for the treatment of cancer, inflammation, and other diseases. Another direction is to explore its potential use as a fluorescent probe for the detection of biomolecules and as a ligand for metal ions. Additionally, future research could focus on improving the solubility of this compound in water and other solvents, which may expand its potential use in various experimental conditions.

Synthesis Methods

The synthesis of 4-Bromo-5-chloro-1-benzothiophene-2-carboxylic acid involves the reaction of 4-bromo-5-chloro-2-nitrobenzoic acid with thiophene-2-carboxylic acid in the presence of a catalyst such as palladium on carbon. The reaction takes place in a solvent such as dimethylformamide or dimethylacetamide under an inert atmosphere of nitrogen or argon. The resulting product is then purified using column chromatography or recrystallization to obtain the final product.

Scientific Research Applications

4-Bromo-5-chloro-1-benzothiophene-2-carboxylic acid has been studied for its potential use in various scientific research applications, including as a potential drug candidate for the treatment of cancer, inflammation, and other diseases. It has also been studied for its potential use as a fluorescent probe for the detection of biomolecules and as a ligand for metal ions.

Properties

IUPAC Name

4-bromo-5-chloro-1-benzothiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrClO2S/c10-8-4-3-7(9(12)13)14-6(4)2-1-5(8)11/h1-3H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQYHPIJNIPMCQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1SC(=C2)C(=O)O)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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